molecular formula C18H2BF15O B8416170 Tris(pentafluorophenyl)borane hydrate

Tris(pentafluorophenyl)borane hydrate

Cat. No.: B8416170
M. Wt: 530.0 g/mol
InChI Key: GVNLHDQZDCFJSP-UHFFFAOYSA-N
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Description

Tris(pentafluorophenyl)borane hydrate, commonly abbreviated as B(C6F5)3·xH2O, is a powerful and versatile Lewis acid catalyst valued for its exceptional thermal stability and tolerance to air and moisture compared to traditional boron trihalide Lewis acids . The electron-withdrawing pentafluorophenyl groups generate a highly electrophilic boron center, while their bulk provides steric protection that enhances stability and enables unique reaction pathways . This compound is a cornerstone in the development of Frustrated Lewis Pair (FLP) chemistry, where, in combination with a sterically hindered base, it can heterolytically cleave dihydrogen (H2) for metal-free catalytic hydrogenation . The water adduct itself, B(C6F5)3·H2O, is a strong Brønsted acid with an acidity comparable to hydrochloric acid in acetonitrile, making it a potent and versatile catalyst in its own right . In the field of polymer science, B(C6F5)3 is an excellent activator (co-catalyst) in homogeneous Ziegler-Natta systems, particularly for olefin polymerization. It functions by abstracting an alkyl group from metallocenes (e.g., dimethyl zirconocenes) to generate a highly reactive cationic metallocene species and a stabilizing, non-coordinating borate anion, which facilitates alkene coordination and insertion to grow the polymer chain . Beyond polymerization, it catalyzes a wide array of molecular transformations, including hydrosilylation of aldehydes and ketones , aldol-type and Michael reactions , and the Piers-Rubinsztajn reaction—a dehydrative condensation between hydrosilanes and alkoxysilanes used for the controlled synthesis of well-defined siloxane polymers and copolymers . Emerging research applications leverage B(C6F5)3 and its hydrates as effective p-type dopants for organic semiconductors, enhancing the performance and stability of electronic devices such as organic transistors and solar cells . This compound is moisture-sensitive and should be stored under an inert atmosphere such as nitrogen . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for any form of human consumption.

Properties

Molecular Formula

C18H2BF15O

Molecular Weight

530.0 g/mol

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)borane;hydrate

InChI

InChI=1S/C18BF15.H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;/h;1H2

InChI Key

GVNLHDQZDCFJSP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O

Origin of Product

United States

Preparation Methods

General Reaction Framework

The most widely documented method involves reacting pentafluorobromobenzene with isopropyl magnesium chloride (i-PrMgCl) to generate a Grignard intermediate, followed by treatment with trimethyl borate (B(OCH₃)₃) in 2-methyltetrahydrofuran (2-MeTHF). The general stoichiometry follows:
3C₆F₅Br+B(OCH₃)₃+3i-PrMgClB(C₆F₅)₃+3MgBr(OCH₃)+3C₃H₇Cl3 \text{C₆F₅Br} + \text{B(OCH₃)₃} + 3 \text{i-PrMgCl} \rightarrow \text{B(C₆F₅)₃} + 3 \text{MgBr(OCH₃)} + 3 \text{C₃H₇Cl}
The crude product is subsequently hydrated to form the stable hydrate.

Temperature-Dependent Yield Optimization

Key embodiments from CN103304587A demonstrate the critical role of reaction temperature:

Temperature (°C)Reaction Time (h)Yield (%)
-401633.4
01661.8
251674.2

Lower temperatures favor slower side reactions but reduce overall conversion, while ambient conditions (25°C) maximize yield by accelerating the nucleophilic substitution at boron. The use of 2-MeTHF as a solvent enhances solubility of the Grignard reagent and stabilizes the boron intermediate, preventing premature hydrolysis.

Workup and Purification

Post-reaction workup involves aqueous extraction to remove magnesium salts, followed by recrystallization in n-hexane. This step achieves >95% purity, as confirmed by gas chromatography (GC) monitoring. The final hydrate form is obtained by exposing the anhydrous compound to controlled humidity, though explicit hydration protocols remain proprietary.

Metal Pentafluorobenzoate Decarboxylation

Industrial-Scale Synthesis

US5744646A discloses an alternative route via decarboxylation of metal pentafluorobenzoates (Group 11 or 12 metals) in hydrocarbon solvents:
M(O₂CC₆F₅)₃ΔB(C₆F₅)₃+MCO₃\text{M(O₂CC₆F₅)₃} \xrightarrow{\Delta} \text{B(C₆F₅)₃} + \text{MCO₃}
Preferred solvents include decane, dodecane, or triethylbenzene, which tolerate high temperatures (100–500°C) without decomposing the boron product.

Solvent and Catalyst Selection

The patent emphasizes hydrocarbon solvents over ethereal alternatives to avoid solvent exchange steps, streamlining industrial production. Boron trichloride (BCl₃) is introduced to scavenge residual carboxylate groups, ensuring complete conversion. A typical reaction profile includes:

ParameterOptimal Range
Temperature150–300°C
Pressure0.1–10 MPa
BCl₃ Equivalents1.05–1.2

This method achieves yields >80%, surpassing sublimation-based approaches limited by poor mass transfer.

Hydration and Stabilization

The anhydrous boron compound is hydrated by controlled exposure to water vapor in an inert atmosphere, forming the monohydrate. Storage at <-20°C under argon prevents gradual hydrolysis, which generates HF and degrades catalytic activity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Grignard method excels in laboratory settings due to straightforward setup and high purity outputs but faces scalability challenges from expensive fluorinated reagents and stringent temperature control. Conversely, decarboxylation is better suited for bulk production, leveraging cheaper metal carboxylates and continuous-flow reactors.

Economic and Environmental Considerations

A cost breakdown highlights key trade-offs:

FactorGrignard MethodDecarboxylation Method
Raw Material CostHigh (C₆F₅Br)Moderate (M(O₂CC₆F₅)₃)
Energy ConsumptionModerate (low ΔT)High (high ΔT)
Waste GenerationMg salts, solventsMetal carbonates

Environmental impact assessments favor decarboxylation due to lower halogenated waste, though both methods require HF-neutralization protocols .

Chemical Reactions Analysis

Hydrogen (H₂) Activation via Frustrated Lewis Pairs (FLPs)

BCF hydrate participates in FLP chemistry when paired with bulky Lewis bases like tricyclohexylphosphine (PCy₃). This combination heterolytically cleaves H₂:

 C F B+PCy + C F BH +HPCy \text{ C F B}+\text{PCy }+\text{H }\rightarrow \text{ C F BH }+\text{HPCy }

This reaction enables metal-free hydrogenation of unsaturated substrates, such as imines and alkenes .

Xenon Difluoride (XeF₂) Activation

BCF reacts with XeF₂ to form a rare xenon-carbon bond:

 C F B+XeF [C F Xe]+[(C F )2BF ]\text{ C F B}+\text{XeF }\rightarrow [\text{C F Xe}]⁺[(\text{C F })₂\text{BF }]⁻

This showcases its ability to stabilize highly electrophilic species .

Role in Polymerization Catalysis

BCF hydrate acts as a cocatalyst in Ziegler-Natta systems by generating cationic metal centers. For example, with zirconocene dimethyl:

 C F B+(C H )2Zr CH )2[(C H )2ZrCH ]+[(C F )3BCH ]\text{ C F B}+(\text{C H })₂\text{Zr CH })₂\rightarrow [(\text{C H })₂\text{ZrCH }]⁺[(\text{C F })₃\text{BCH }]⁻

The resulting cationic Zr species initiates alkene polymerization .

Table 1: Key applications in polymerization

Reaction TypeSubstrateProductRole of BCF Hydrate
Olefin polymerizationEthylene/PropylenePolyolefinsActivator (generates cations)
Immobilized catalysisSilica-supportedHeterogeneous catalystsStabilizes noncoordinating anions

Hydrosilylation and Piers–Rubinsztajn Reactions

BCF hydrate catalyzes Si–H bond activation, enabling:

  • Hydrosilylation of carbonyls : Converts aldehydes/ketones to alcohols via R₃SiH .

  • Dehydrocarbonative condensation : Forms siloxanes from hydrosilanes and alkoxysilanes:

R SiH+R O SiR BCFR Si O SiR +R H\text{R SiH}+\text{R O SiR }\xrightarrow{\text{BCF}}\text{R Si O SiR }+\text{R H}

This reaction is pivotal in synthesizing silicone polymers under mild conditions .

Mechanistic Insight :

  • BCF forms a Lewis acid-base adduct with the silane (Si–H → B–H).

  • Nucleophilic attack by the oxygen-containing substrate (e.g., alcohol, ether) occurs.

  • Hydride transfer from Si to B completes the cycle .

Formation of Noncoordinating Anions

BCF abstracts ligands to generate weakly coordinating anions, critical in stabilizing reactive cations:

 C F B+C F LiLi[ C F B]\text{ C F B}+\text{C F Li}\rightarrow \text{Li}[\text{ C F B}]

The resulting [B(C₆F₅)₄]⁻ is resistant to oxidation and solvolysis, making it ideal for electrochemical applications .

Redox Reactions and Radical Pathways

Electrochemical reduction of BCF in dichloromethane yields a radical anion intermediate, which decomposes via solvolysis:

B C F +eB C F CH Cl  B C F +by products\text{B C F }+e⁻\rightarrow \text{B C F }\xrightarrow{\text{CH Cl }}\text{ B C F }+\text{by products}

This reactivity is exploited in redox-active catalytic systems .

Hydrolysis and Brønsted Acidity

The hydrate form (C₆F₅)₃BOH₂₂ acts as a strong Brønsted acid (comparable to HCl), catalyzing:

  • Esterification and etherification reactions.

  • Protonation of weak bases, such as siloxanes .

Reversible H₂ Storage

BCF-derived zwitterionic complexes reversibly bind H₂:

 C F B H C F P H mes  C F B C F Pmes +\text{ C F B H C F P H mes }\leftrightarrow \text{ C F B C F Pmes }+\text{H }

This occurs at 25–100°C, with first-order kinetics .

Scientific Research Applications

Key Applications

  • Catalysis in Organic Reactions
    • Hydrosilylation : Tris(pentafluorophenyl)borane catalyzes the hydrosilylation of aldehydes and ketones, facilitating the addition of silanes to carbonyl compounds. This reaction has been extensively studied due to its efficiency and selectivity .
    • Deoxygenation Reactions : The compound serves as a catalyst for the deoxygenation of alcohols and carbonyl compounds, providing an alternative to less reliable boron Lewis acids .
  • Polymerization Processes
    • Ziegler-Natta Polymerization : Tris(pentafluorophenyl)borane acts as an activator in Ziegler-Natta polymerization, which is crucial for producing polyolefins. Its role as a co-catalyst enhances the efficiency of this process .
    • Oligosiloxane Synthesis : The compound has been applied in high-throughput synthesis of oligosiloxanes, showcasing its utility in polymer chemistry .
  • Frustrated Lewis Pair Chemistry
    • The compound has been explored in the context of frustrated Lewis pairs, where it interacts with nitrogen-containing bases to form stable supramolecular structures. This application highlights its potential in developing new materials with unique properties .
  • Electrophilic Aromatic Substitution
    • Tris(pentafluorophenyl)borane has been utilized to facilitate electrophilic aromatic substitution reactions, particularly in the chlorination of silanes, yielding both monochloro- and dichlorosilanes .

Data Tables

Application AreaSpecific Reaction TypeReference
CatalysisHydrosilylation
Organic SynthesisDeoxygenation
Polymer ChemistryZiegler-Natta Polymerization
Supramolecular ChemistryFrustrated Lewis Pairs
Electrophilic SubstitutionChlorination of Silanes

Case Studies

  • Hydrosilylation of Aldehydes : A study demonstrated that tris(pentafluorophenyl)borane effectively catalyzes the hydrosilylation of various aldehydes with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency .
  • Polymerization of Olefins : Research highlighted the use of tris(pentafluorophenyl)borane as an activator in Ziegler-Natta polymerization processes, resulting in improved polymer characteristics compared to traditional catalysts .
  • Supramolecular Structures : In a recent investigation, tris(pentafluorophenyl)borane was combined with triphenylamine derivatives to create novel supramolecular systems. These systems exhibited unique charge transfer properties and stability under various conditions .

Mechanism of Action

The mechanism by which tris(perfluorophenyl)borane hydrate exerts its effects is primarily through its strong Lewis acidity. It acts as an electron pair acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boron Trihalides (BF₃, BCl₃)

B(C₆F₅)₃ exhibits intermediate Lewis acidity between BF₃ and BCl₃, as measured by Gutmann acceptor numbers (BF₃: 90.2; BCl₃: 78.3; B(C₆F₅)₃: ~72) . For example, BF₃ rapidly hydrolyzes to HF and boric acid, limiting its utility in aqueous or moisture-sensitive reactions. In contrast, B(C₆F₅)₃ forms stable adducts with water, alcohols, and acetonitrile, enabling its use in diverse catalytic systems .

Triphenylborane (BPh₃)

BPh₃ is significantly less Lewis acidic than B(C₆F₅)₃ due to the electron-donating phenyl groups. In catalytic reductions of aldehydes, BPh₃ shows negligible activity, whereas B(C₆F₅)₃ achieves 88% yield under identical conditions . Additionally, BPh₃ lacks the hydrolytic stability of B(C₆F₅)₃, decomposing in the presence of water.

Tris[3,5-bis(trifluoromethyl)phenyl]borane (B-a)

B-a, with stronger electron-withdrawing substituents, surpasses B(C₆F₅)₃ in Lewis acidity and catalytic efficiency. In hydrogenation reactions, B-a achieves quantitative yields compared to 88% for B(C₆F₅)₃ . However, B-a is less commercially accessible and more prone to decomposition under prolonged heating, limiting its industrial adoption .

Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) and Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻)

HB(C₆F₅)₂, a weaker Lewis acid than B(C₆F₅)₃, is primarily used in olefin polymerization co-catalysis. The [B(C₆F₅)₄]⁻ anion, derived from B(C₆F₅)₃, serves as a weakly coordinating counterion in cationic zirconocene catalysts . Unlike B(C₆F₅)₃, these derivatives lack direct catalytic activity but enhance stability in ionic systems.

Trifluoroborane Etherate (BF₃·OEt₂)

BF₃·OEt₂ is a weaker Lewis acid (Gutmann number: 89.5) and hydrolytically unstable. In carbonyl reductions, it yields only 7% product compared to B(C₆F₅)₃’s 88%, highlighting its inferior catalytic performance .

Table 1. Comparative Properties of Borane Lewis Acids

Compound Lewis Acidity (Gutmann Number) Hydrolytic Stability Thermal Stability Key Applications
B(C₆F₅)₃ hydrate ~72 Moderate Moderate Hydrosilylation, Piers-Rubinsztajn
BF₃ 90.2 Poor Low Alkylation, polymerization
BPh₃ ~50 Poor High Niche organic synthesis
B-a >72 Moderate Low High-efficiency reductions
HB(C₆F₅)₂ ~65 Good High Olefin polymerization
BF₃·OEt₂ 89.5 Poor Moderate Epoxide ring-opening

Key Research Findings

  • Hydrosilylation : B(C₆F₅)₃ catalyzes silane reductions of carbonyl compounds via a unique mechanism where the borane activates the Si–H bond rather than the substrate, contrasting with traditional Brønsted acid catalysts .
  • Water Tolerance : Trace water enhances B(C₆F₅)₃’s activity in silicone synthesis by stabilizing reactive intermediates, unlike moisture-sensitive alternatives like BF₃ .
  • Redox Activity : B(C₆F₅)₃ undergoes one-electron reduction to form a radical anion, which decomposes into tetracoordinated borates. This property is absent in less electrophilic boranes like BPh₃ .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing tris(pentafluorophenyl)borane (B(C₆F₅)₃)?

  • Synthesis : B(C₆F₅)₃ is typically synthesized via reaction of pentafluorophenyl lithium (LiC₆F₅) with boron halides (e.g., BCl₃) in anhydrous solvents like diethyl ether or toluene. Post-synthesis purification involves sublimation under reduced pressure (≥95% purity) .
  • Characterization :

  • NMR : ¹⁹F NMR shows distinct signals for ortho (-135.0 ppm), meta (-165.5 ppm), and para (-161.8 ppm) fluorines .
  • XRD : Confirms trigonal-planar geometry around boron, with B–C bond lengths of ~1.63 Å .
  • Mass Spectrometry : ESI-MS in negative mode detects [B(C₆F₅)₃]⁻ (m/z 512) .

Q. How does B(C₆F₅)₃ compare to other Lewis acids in thermal and hydrolytic stability?

  • Thermal Stability : B(C₆F₅)₃ is stable up to 270°C for >72 hours, unlike BF₃, which decomposes above 100°C .
  • Hydrolytic Stability : Hydrolysis proceeds slowly in water (half-life >1 week at 25°C), releasing C₆F₅H. Reactivity increases in polar aprotic solvents (e.g., THF) .
  • Comparative Data :

Lewis AcidDecomposition Temp. (°C)Hydrolysis Rate (H₂O, 25°C)
B(C₆F₅)₃270<0.1% per day
BF₃100Immediate
BCl₃80Rapid

Q. What methodologies quantify the Lewis acidity of B(C₆F₅)₃?

  • Gutmann-Beckett Method : Uses Et₃PO as a probe; Δδ³¹P of 88.5 ppm indicates strong Lewis acidity (higher than BF₃: Δδ³¹P = 82 ppm) .
  • Childs’ Method : Measures ¹H NMR shifts of lutidine adducts. B(C₆F₅)₃ shows a Δδ of 3.2 ppm, exceeding B(OtBu)₃ (Δδ = 1.8 ppm) .

Advanced Research Questions

Q. How does B(C₆F₅)₃ enable frustrated Lewis pair (FLP) chemistry for H₂ activation?

  • Mechanism : Steric hindrance between B(C₆F₅)₃ and bulky bases (e.g., tBu₃P) prevents adduct formation, enabling heterolytic H₂ cleavage. Example: [tBu₃PH][HB(C₆F₅)₃] forms via H₂ activation at 1 atm, 40°C .
  • Applications : FLPs catalyze hydrogenation of unactivated alkenes (e.g., cyclohexene) with TOF up to 12 h⁻¹ .

Q. What role does B(C₆F₅)₃ play in polymer chemistry?

  • Polymerization : Catalyzes CO₂/epoxide copolymerization (TOF = 50 h⁻¹) to form polycarbonates .
  • Depolymerization : Selectively cleaves polycarbonates into cyclic oligomers at 120°C via B(C₆F₅)₃-mediated transesterification .
  • Key Data :

Reaction TypeSubstrateConditionsYield/TOF
CopolymerizationCO₂ + Epoxide80°C, 20 bar90% (24 h)
DepolymerizationPoly(propylene carbonate)120°C, toluene>80% (6 h)

Q. How does B(C₆F₅)₃ enhance organic semiconductor performance?

  • Doping Mechanism : Forms charge-transfer complexes with high-ionization-potential polymers (e.g., indenopyrazine), increasing hole mobility by 10²–10³× .
  • Device Performance : Doped Spiro-TTB in perovskite solar cells achieves PCE >18% (vs. 15% undoped) .

Q. What contradictions exist in B(C₆F₅)₃ reactivity under aqueous vs. anhydrous conditions?

  • Contradiction : While B(C₆F₅)₃ is hydrolytically stable in pure water, it accelerates reactions like silyl ether formation in wet solvents (e.g., 5% H₂O in THF) .
  • Resolution : Trace water acts as a proton shuttle, facilitating ligand exchange without full hydrolysis .

Methodological Guidelines

  • Handling : Store under inert gas (Ar/N₂); use Schlenk techniques for air-sensitive reactions .
  • Troubleshooting : If catalytic activity declines, check for borate formation (¹¹B NMR peak at δ −3.7 ppm indicates [HOB(C₆F₅)₃]⁻) .

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